molecular formula C18H16N2O2 B5791417 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone]

5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone]

Cat. No. B5791417
M. Wt: 292.3 g/mol
InChI Key: AXLHGDCGQYTOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone], also known as PFDH, is a synthetic compound that has been studied for its potential applications in scientific research. PFDH has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various laboratory experiments.

Mechanism of Action

The exact mechanism of action of 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] is not yet fully understood. However, it is believed that 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] acts by interacting with various cellular pathways and signaling molecules, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects:
5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] has been shown to possess several unique biochemical and physiological effects. For example, 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] has also been shown to possess antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] is its ease of synthesis and purification, which makes it a readily available compound for laboratory experiments. 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] also possesses unique biochemical and physiological properties that make it a promising candidate for various types of experiments. However, one limitation of 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] is its relatively low solubility in water, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for the study of 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone]. One potential area of research is in the development of new organic electronic materials based on 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] and its derivatives. Another potential area of research is in the development of new redox mediators for use in electrochemical systems. Additionally, further studies are needed to fully understand the mechanism of action of 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] and its potential applications in the treatment of various diseases.

Synthesis Methods

5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] can be synthesized through a multistep process that involves the reaction of 5-phenyl-2,3-furandione with 2,4-dimethylphenylhydrazine in the presence of a catalyst. The resulting product is then purified through a series of chromatography and recrystallization steps.

Scientific Research Applications

5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] has been the subject of several scientific studies due to its potential applications in various fields. One of the most notable applications of 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] is in the field of organic electronics, where it has been shown to possess excellent electron-transport properties. 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] has also been studied for its potential use as a redox mediator in electrochemical systems.

properties

IUPAC Name

3-[(2,4-dimethylphenyl)diazenyl]-5-phenylfuran-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-8-9-15(13(2)10-12)19-20-16-11-17(22-18(16)21)14-6-4-3-5-7-14/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLHGDCGQYTOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(OC(=C2)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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